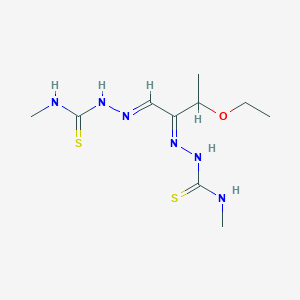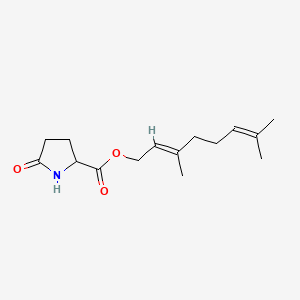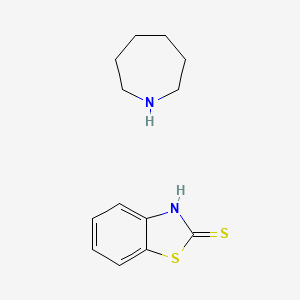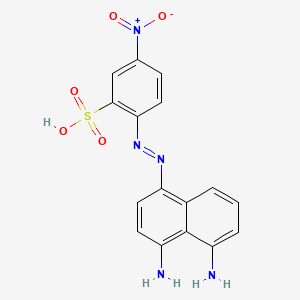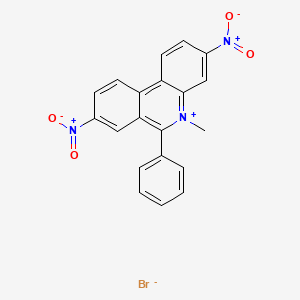
5-Methyl-3,8-dinitro-6-phenylphenanthridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 266-222-7, also known as linseed oil fatty acids, is a naturally occurring substance derived from the seeds of the flax plant. It is primarily composed of triglycerides, which are esters formed from glycerol and three fatty acids. Linseed oil fatty acids are known for their high content of alpha-linolenic acid, an omega-3 fatty acid, which makes them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linseed oil fatty acids are typically extracted from flax seeds through a process called cold pressing. The seeds are cleaned, crushed, and then pressed to extract the oil. The oil is then refined to remove impurities and obtain the desired fatty acid composition.
Industrial Production Methods
In industrial settings, linseed oil fatty acids can also be produced through solvent extraction, where solvents like hexane are used to extract the oil from the seeds. This method is more efficient and yields a higher amount of oil compared to cold pressing. The extracted oil is then subjected to refining processes such as degumming, neutralization, bleaching, and deodorization to produce high-quality linseed oil fatty acids.
Analyse Chemischer Reaktionen
Types of Reactions
Linseed oil fatty acids undergo various chemical reactions, including:
Oxidation: Linseed oil fatty acids are prone to oxidation due to their high content of unsaturated fatty acids. This reaction can lead to the formation of peroxides and other oxidation products.
Hydrogenation: This reaction involves the addition of hydrogen to the unsaturated bonds in the fatty acids, converting them into saturated fatty acids. This process is used to produce hydrogenated oils with improved stability.
Esterification: Linseed oil fatty acids can react with alcohols to form esters. This reaction is commonly used in the production of biodiesel.
Common Reagents and Conditions
Oxidation: Oxygen or air, often in the presence of catalysts such as cobalt or manganese salts.
Hydrogenation: Hydrogen gas, typically in the presence of a nickel catalyst at elevated temperatures and pressures.
Esterification: Alcohols (e.g., methanol or ethanol) and acid catalysts (e.g., sulfuric acid or hydrochloric acid).
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrogenation: Saturated fatty acids and hydrogenated oils.
Esterification: Fatty acid esters (e.g., methyl esters or ethyl esters).
Wissenschaftliche Forschungsanwendungen
Linseed oil fatty acids have a wide range of applications in scientific research, including:
Chemistry: Used as a raw material in the synthesis of various chemical compounds, including polymers, resins, and surfactants.
Biology: Studied for their role in cell membrane structure and function, as well as their effects on cellular signaling pathways.
Medicine: Investigated for their potential health benefits, including anti-inflammatory and cardioprotective effects. They are also used in the formulation of dietary supplements and pharmaceuticals.
Industry: Utilized in the production of paints, coatings, varnishes, and inks due to their excellent drying properties. They are also used in the manufacture of linoleum flooring and as a plasticizer in the production of plastics.
Wirkmechanismus
The mechanism of action of linseed oil fatty acids is primarily related to their high content of alpha-linolenic acid. This omega-3 fatty acid is known to modulate various molecular targets and pathways, including:
Anti-inflammatory Pathways: Alpha-linolenic acid can inhibit the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation.
Lipid Metabolism: It can influence lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and oxidation.
Cell Membrane Structure: Alpha-linolenic acid is incorporated into cell membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Linseed oil fatty acids can be compared with other similar compounds, such as:
Fish Oil Fatty Acids: Both contain omega-3 fatty acids, but fish oil has a higher content of eicosapentaenoic acid and docosahexaenoic acid, which have different health benefits.
Soybean Oil Fatty Acids: Soybean oil contains a higher proportion of omega-6 fatty acids, which can have pro-inflammatory effects compared to the anti-inflammatory properties of omega-3 fatty acids in linseed oil.
Olive Oil Fatty Acids: Olive oil is rich in monounsaturated fatty acids, particularly oleic acid, which has different effects on lipid metabolism and cardiovascular health compared to the polyunsaturated fatty acids in linseed oil.
Eigenschaften
CAS-Nummer |
66180-22-1 |
|---|---|
Molekularformel |
C20H14BrN3O4 |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
5-methyl-3,8-dinitro-6-phenylphenanthridin-5-ium;bromide |
InChI |
InChI=1S/C20H14N3O4.BrH/c1-21-19-12-15(23(26)27)8-10-17(19)16-9-7-14(22(24)25)11-18(16)20(21)13-5-3-2-4-6-13;/h2-12H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YHGYPGBNXLEMLQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


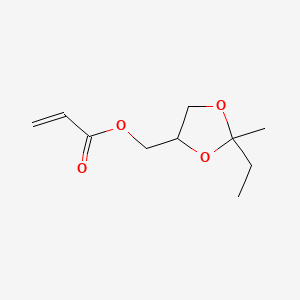
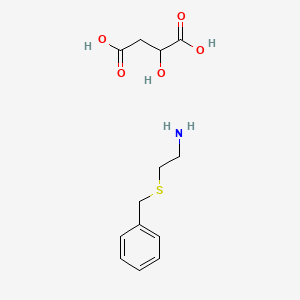
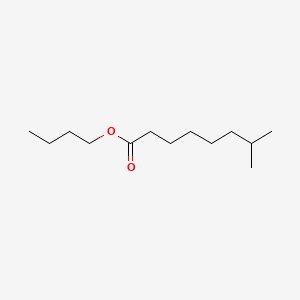
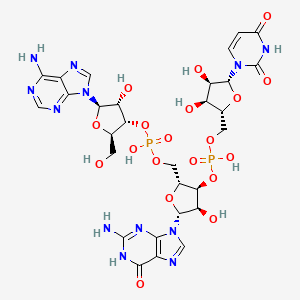
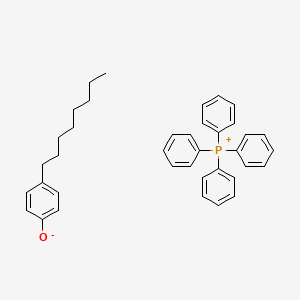

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
